molecular formula C18H18F2N2O3S B6549135 2,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 1040661-79-7

2,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6549135
CAS No.: 1040661-79-7
M. Wt: 380.4 g/mol
InChI Key: RODBVGHFERQEQH-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 2,4-difluorobenzenesulfonamide moiety at the 7-position. Its structural features, such as fluorine substituents and the tetrahydroquinoline core, influence its electronic properties, solubility, and binding affinity, making it a subject of interest in medicinal chemistry .

Properties

IUPAC Name

2,4-difluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-18(23)22-9-3-4-12-5-7-14(11-16(12)22)21-26(24,25)17-8-6-13(19)10-15(17)20/h5-8,10-11,21H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODBVGHFERQEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamide derivatives, focusing on substituent effects , synthetic routes , physicochemical properties , and biological activity .

Structural and Substituent Comparisons
Compound Name Substituents on Benzene Ring Tetrahydroquinoline Modification Molecular Formula Molecular Weight Key References
Target Compound 2,4-difluoro 1-propanoyl C₁₉H₁₈F₂N₂O₃S* ~404.42
4-Fluoro-2-methyl-N-(1-propanoyl-THQ-7-yl)benzene-1-sulfonamide (G512-0390) 4-fluoro, 2-methyl 1-propanoyl C₁₉H₂₁FN₂O₃S 392.44
2,5-Dimethyl-N-(1-propanoyl-THQ-7-yl)benzene-1-sulfonamide (BE46566) 2,5-dimethyl 1-propanoyl C₂₀H₂₄N₂O₃S 372.48
4-Ethoxy-N-[1-(2-methylpropanoyl)-THQ-7-yl]benzene-1-sulfonamide (G512-0215) 4-ethoxy 1-(2-methylpropanoyl) C₂₁H₂₆N₂O₄S 402.51
N-(2-oxo-THQ-7-yl)methanesulfonamide (Compound 24) Methanesulfonamide (non-aromatic) 2-oxo C₁₀H₁₃N₂O₃S 241.29

Notes:

  • THQ: Tetrahydroquinoline.

Key Observations :

  • Fluorine vs.
  • Propanoyl vs. 2-Methylpropanoyl: The 1-propanoyl group in the target compound may reduce steric hindrance compared to bulkier acyl groups (e.g., 2-methylpropanoyl in G512-0215), possibly improving target engagement .
Physicochemical Properties
  • Melting Points: Compounds with rigid substituents (e.g., 2-oxo in compound 24, m.p. 236–237°C) exhibit higher melting points than those with flexible groups (e.g., propanoyl). The target compound’s difluoro substitution may reduce symmetry, lowering its melting point relative to dimethyl analogs .

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